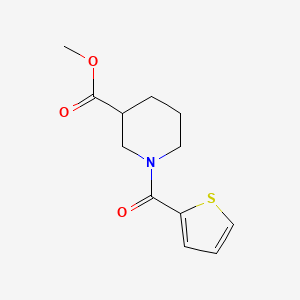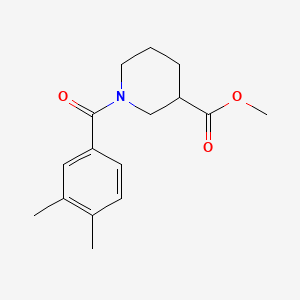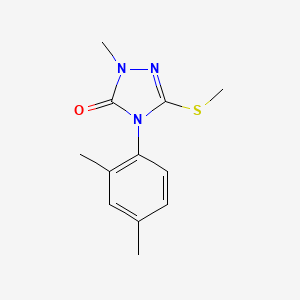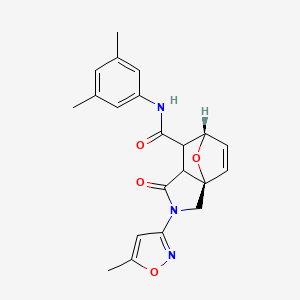![molecular formula C22H21N3O6 B13375251 Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate](/img/structure/B13375251.png)
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate is a complex organic compound featuring a unique structure that includes an isoxazole ring, a benzoate ester, and a tricyclic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . The tricyclic core can be constructed using a series of cyclization reactions, and the final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The isoxazole ring and tricyclic core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-3-isoxazolyl)methylamine: A simpler compound with a similar isoxazole ring structure.
3-Ethyl-5-isoxazolyl methanol: Another compound featuring the isoxazole ring, but with different functional groups.
Uniqueness
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate is unique due to its complex tricyclic core and the combination of functional groups, which provide it with distinct chemical and biological properties compared to simpler isoxazole derivatives.
Propriétés
Formule moléculaire |
C22H21N3O6 |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
ethyl 3-[[(1R,7S)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O6/c1-3-29-21(28)13-5-4-6-14(10-13)23-19(26)17-15-7-8-22(30-15)11-25(20(27)18(17)22)16-9-12(2)31-24-16/h4-10,15,17-18H,3,11H2,1-2H3,(H,23,26)/t15-,17?,18?,22-/m0/s1 |
Clé InChI |
BHVPIWQSEUYNDZ-FKSFLZPCSA-N |
SMILES isomérique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=NOC(=C5)C)O3 |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=NOC(=C5)C)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13375170.png)

![N-(4-methoxyphenyl)-5-chloro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13375178.png)
![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13375190.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B13375196.png)

![6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375203.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B13375224.png)
![2-(2-hydroxyethyl)-3-[1-methyl-2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13375230.png)
![2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione](/img/structure/B13375237.png)

![Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate](/img/structure/B13375255.png)
